A Technical Guide to the Proposed Synthesis and Characterization of 2,9-Dimethyldecanedinitrile
A Technical Guide to the Proposed Synthesis and Characterization of 2,9-Dimethyldecanedinitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document outlines a proposed methodology for the synthesis and characterization of the novel compound, 2,9-dimethyldecanedinitrile. Due to the absence of specific literature for this molecule, this guide provides a plausible synthetic route based on established organic chemistry principles, specifically the Kolbe nitrile synthesis. Furthermore, it details the standard analytical techniques that would be employed for its structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This paper serves as a foundational resource for researchers interested in the synthesis and study of this and similar long-chain aliphatic dinitriles.
Proposed Synthesis of 2,9-Dimethyldecanedinitrile
A feasible and direct approach for the synthesis of 2,9-dimethyldecanedinitrile is the Kolbe nitrile synthesis.[1][2][3] This method involves the nucleophilic substitution of a dihaloalkane with a cyanide salt. The proposed starting material for this synthesis is 2,9-dibromo-decane.
Reaction Scheme:
Experimental Protocol: Proposed Kolbe Nitrile Synthesis
Materials:
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2,9-dibromo-decane
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Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
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Diethyl ether
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Heating mantle with a magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,9-dibromo-decane (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (2.2 equivalents) to the solution. The slight excess of sodium cyanide ensures the complete conversion of the dihalide.
-
Heat the reaction mixture to 80-100°C and maintain it at this temperature under reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing distilled water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with brine (saturated aqueous sodium chloride solution) to remove any remaining DMSO and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude 2,9-dimethyldecanedinitrile.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Characterization of 2,9-Dimethyldecanedinitrile
The synthesized 2,9-dimethyldecanedinitrile would be characterized using a suite of spectroscopic techniques to confirm its structure and assess its purity.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence of the nitrile functional group.
Expected Data:
The IR spectrum of 2,9-dimethyldecanedinitrile is expected to show a sharp and intense absorption band in the region of 2240-2260 cm⁻¹ , which is characteristic of the C≡N stretching vibration in aliphatic nitriles.[4][5][6] Other expected peaks would include C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Data:
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~2.3-2.5 ppm: A multiplet corresponding to the protons on the carbons alpha to the nitrile groups (-CH₂-CN).
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~1.2-1.7 ppm: A series of complex multiplets arising from the methylene (-CH₂-) protons in the long aliphatic chain.
-
~0.9 ppm: A doublet corresponding to the methyl protons (-CH₃) at the C2 and C9 positions.
Expected ¹³C NMR Data:
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~118-122 ppm: A signal corresponding to the carbon atoms of the nitrile groups (-C≡N).[7][8][9]
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~25-40 ppm: Signals for the methylene carbons in the aliphatic chain.
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~15-25 ppm: Signals for the methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the synthesized compound.
Expected Data:
The electron ionization (EI) mass spectrum of 2,9-dimethyldecanedinitrile (C₁₂H₂₀N₂) is expected to show:
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Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z = 192.2.
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[M-1]⁺ Peak: A characteristic peak at m/z = 191.2, resulting from the loss of a hydrogen atom.[10]
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Fragmentation Peaks: A complex fragmentation pattern resulting from the cleavage of the aliphatic chain. A prominent peak resulting from the McLafferty rearrangement may be observed at m/z = 41.[10]
Data Presentation
Table 1: Proposed Synthesis Reaction Parameters
| Parameter | Value |
| Starting Material | 2,9-dibromo-decane |
| Reagent | Sodium Cyanide (NaCN) |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Reaction Temperature | 80-100°C |
| Reaction Time | 12-24 hours |
| Proposed Yield | Moderate to Good |
Table 2: Expected Spectroscopic Data for 2,9-Dimethyldecanedinitrile
| Technique | Expected Data |
| IR Spectroscopy | C≡N stretch: 2240-2260 cm⁻¹ (sharp, intense) |
| C-H stretch: 2850-2960 cm⁻¹ | |
| ¹H NMR Spectroscopy | ~2.3-2.5 ppm (-CH₂-CN) |
| ~1.2-1.7 ppm (-CH₂-) | |
| ~0.9 ppm (-CH₃) | |
| ¹³C NMR Spectroscopy | ~118-122 ppm (-C≡N) |
| ~25-40 ppm (-CH₂-) | |
| ~15-25 ppm (-CH₃) | |
| Mass Spectrometry | Molecular Ion (m/z): 192.2 (weak or absent) |
| [M-1]⁺ (m/z): 191.2 |
Visualizations
Caption: Proposed synthesis workflow for 2,9-dimethyldecanedinitrile.
References
- 1. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 2. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 3. Kolbe_nitrile_synthesis [chemeurope.com]
- 4. scribd.com [scribd.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ch20: Spectroscopy Analysis : Nitriles [chem.ucalgary.ca]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. GCMS Section 6.17 [people.whitman.edu]
